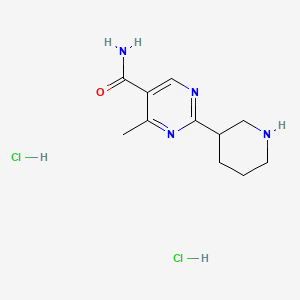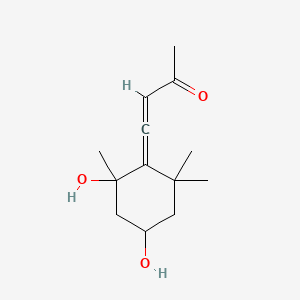
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile. The isoindoline-1,3-dione moiety is often synthesized through the cyclization of phthalic anhydride with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions, nucleophiles like halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Isoindoline.
Substitution: Various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.
Phenylthio compounds: Compounds containing phenylthio groups, such as phenylthiol and its derivatives.
Isoindoline-1,3-dione derivatives: Compounds with isoindoline-1,3-dione moieties, such as phthalimide.
Uniqueness
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring, phenylthio group, and isoindoline-1,3-dione moiety in a single molecule allows for diverse applications and interactions that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C21H21NO3S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-[2-(4-phenylsulfanyloxan-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)12-10-15-14-17(11-13-25-15)26-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
InChI-Schlüssel |
ONAABVQURVKZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CC1SC2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)





